2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol
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Overview
Description
2-(5-Methyl-7-propan-2-yl-2-bicyclo[222]octa-2,5-dienyl)propan-2-ol is a complex organic compound with a bicyclic structure It is characterized by the presence of a bicyclo[222]octane core, which is a rigid and strain-free system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol can be achieved through a series of organic reactions. One common method involves the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis . The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a dienophile, forming a six-membered ring. This reaction is typically carried out under thermal conditions or with the aid of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or substituted derivatives.
Scientific Research Applications
2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate
- Bicyclo[2.2.2]octa-2,5,7-triene
- Bicyclo[2.2.2]-2,3;5,6-dibenzoocta-2,5-dien-7,8-dicarbonsäureanhydrid
Uniqueness
2-(5-Methyl-7-propan-2-yl-2-bicyclo[222]octa-2,5-dienyl)propan-2-ol is unique due to its specific structural features, including the presence of a bicyclo[222]octane core and the arrangement of functional groups
Properties
IUPAC Name |
2-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9(2)12-7-11-8-14(15(4,5)16)13(12)6-10(11)3/h6,8-9,11-13,16H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYITPSGAZLHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1C=C2C(C)(C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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